
1,1'-(Butane-1,4-diyl)bis(2,4-dinitrobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) is an organic compound characterized by its unique structure, which includes a butane-1,4-diyl linker connecting two 2,4-dinitrobenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) typically involves the reaction of 1,4-dibromobutane with 2,4-dinitrophenyl derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, bases like sodium hydroxide, solvents like DMF or DMSO.
Major Products:
Reduction: 1,1’-(Butane-1,4-diyl)bis(2,4-diaminobenzene)
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) exerts its effects is primarily through its interactions with nucleophiles. The nitro groups act as strong electron-withdrawing groups, making the aromatic rings more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and applications.
Comparaison Avec Des Composés Similaires
- 1,1’-(2-Butene-1,4-diyl)bis(2,4-dinitrobenzene)
- 1,1’-(1,3-Butadiyne-1,4-diyl)bis(2,4-dinitrobenzene)
Comparison: 1,1’-(Butane-1,4-diyl)bis(2,4-dinitrobenzene) is unique due to its butane-1,4-diyl linker, which provides flexibility and different reactivity compared to its analogs with unsaturated linkers like butene or butadiyne. This flexibility can influence the compound’s physical properties and reactivity, making it suitable for specific applications where rigidity or planarity is not desired.
Propriétés
Numéro CAS |
90817-32-6 |
|---|---|
Formule moléculaire |
C16H14N4O8 |
Poids moléculaire |
390.30 g/mol |
Nom IUPAC |
1-[4-(2,4-dinitrophenyl)butyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C16H14N4O8/c21-17(22)13-7-5-11(15(9-13)19(25)26)3-1-2-4-12-6-8-14(18(23)24)10-16(12)20(27)28/h5-10H,1-4H2 |
Clé InChI |
NPKFZCXJDQEJIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)


![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
stannane](/img/structure/B14351820.png)
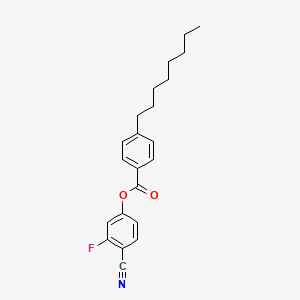
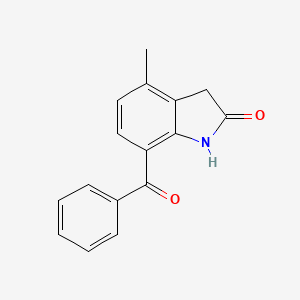

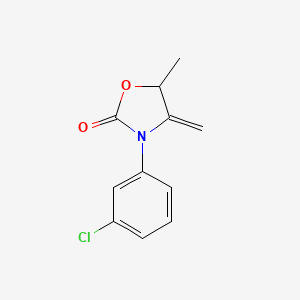
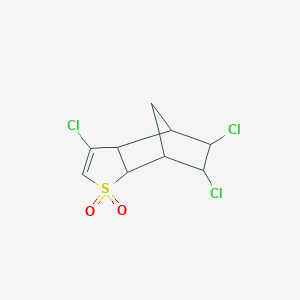
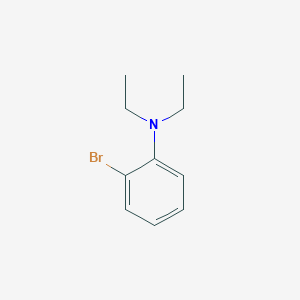
![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)
![2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B14351856.png)
